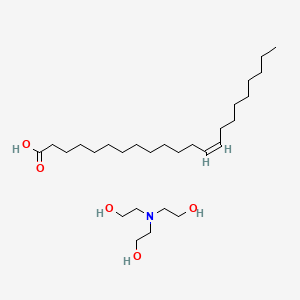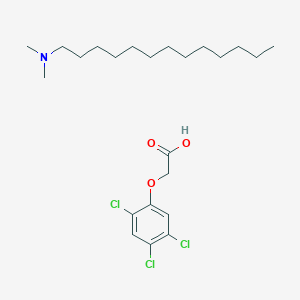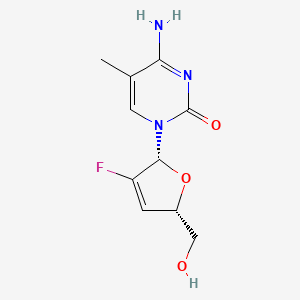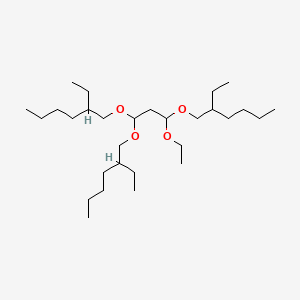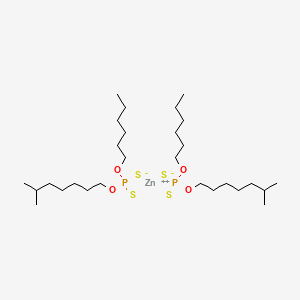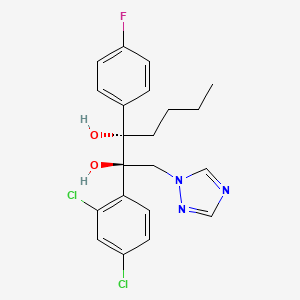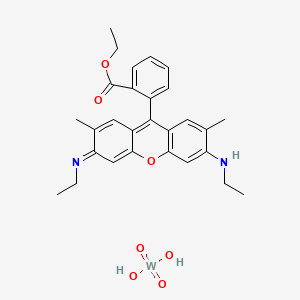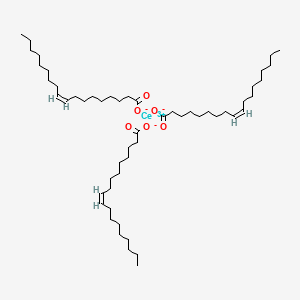
Cerium trioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium trioleate is a chemical compound consisting of cerium and oleic acid. It is a cerium salt of oleic acid, where cerium is in the +3 oxidation state. The molecular formula for this compound is Ce(C18H33O2)3. This compound is part of the broader class of cerium compounds, which have various applications in different fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium trioleate can be synthesized through a reaction between cerium chloride and oleic acid. The typical reaction involves dissolving cerium chloride in a suitable solvent, such as ethanol, and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as sol-gel or hydrothermal methods. These methods allow for better control over the particle size and purity of the final product. For instance, cerium chloride heptahydrate can be used as the cerium source, and the reaction can be catalyzed by various bases like ammonia or tetraethylammonium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium trioleate undergoes several types of chemical reactions, including:
Oxidation: Cerium in this compound can be oxidized from the +3 to the +4 oxidation state.
Reduction: The compound can also undergo reduction reactions, where cerium is reduced back to the +3 state.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Peroxodisulfate or bismuthate can be used to oxidize cerium from +3 to +4.
Reducing Agents: Hydrogen gas can be used to reduce cerium from +4 to +3.
Major Products:
Oxidation: Cerium(IV) oxide (CeO2) can be formed.
Reduction: Cerium(III) hydroxide (Ce(OH)3) can be produced.
Wissenschaftliche Forschungsanwendungen
Cerium trioleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Medicine: this compound is being explored for its potential use in drug delivery systems and as an antioxidant.
Industry: It is used in the production of coatings and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of cerium trioleate involves its redox properties. Cerium can switch between the +3 and +4 oxidation states, which allows it to participate in various redox reactions. This redox cycling is crucial for its antioxidant properties, where it can neutralize free radicals and reactive oxygen species . The molecular targets include cellular components like lipids, proteins, and DNA, where this compound can prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Cerium(IV) oxide (CeO2): Known for its catalytic and antioxidant properties.
Cerium(III) nitrate (Ce(NO3)3): Used in various chemical reactions and as a precursor for other cerium compounds.
Cerium(III) chloride (CeCl3): Commonly used in organic synthesis and as a catalyst.
Uniqueness: Cerium trioleate is unique due to its combination of cerium and oleic acid, which imparts both the redox properties of cerium and the hydrophobic characteristics of oleic acid. This makes it particularly useful in applications where both properties are desirable, such as in the stabilization of nanoparticles and in drug delivery systems .
Eigenschaften
CAS-Nummer |
94232-60-7 |
|---|---|
Molekularformel |
C54H99CeO6 |
Molekulargewicht |
984.5 g/mol |
IUPAC-Name |
cerium(3+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Ce/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
InChI-Schlüssel |
HZMBANJECWHRGE-GNOQXXQHSA-K |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ce+3] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


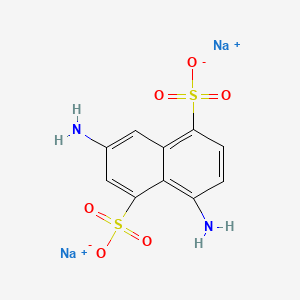
![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)

